molecular formula C27H24FN3O4 B2518307 2-{8-ethoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1223805-97-7

2-{8-ethoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2518307
CAS No.: 1223805-97-7
M. Wt: 473.504
InChI Key: AETANAKIJCWHBJ-UHFFFAOYSA-N
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Description

The compound 2-{8-ethoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide is a chromeno-pyrazole derivative featuring a fused tricyclic core (chromene fused with pyrazole) and an acetamide side chain substituted with a 3-fluoro-4-methylphenyl group. Its structural complexity arises from the ethoxy group at position 8, a ketone at position 3, and a phenyl ring at position 2 of the chromeno-pyrazole system.

The acetamide moiety enhances hydrogen-bonding capacity, which may influence solubility and target binding. The 3-fluoro-4-methylphenyl substituent likely contributes to lipophilicity and metabolic stability, common strategies in drug design .

Properties

IUPAC Name

2-(8-ethoxy-3-oxo-2-phenyl-4H-chromeno[2,3-c]pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O4/c1-3-34-23-11-7-8-18-14-21-26(33)31(20-9-5-4-6-10-20)30(27(21)35-25(18)23)16-24(32)29-19-13-12-17(2)22(28)15-19/h4-13,15H,3,14,16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETANAKIJCWHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=O)N(N3CC(=O)NC4=CC(=C(C=C4)C)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-ethoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrazole core, followed by the introduction of the ethoxy, phenyl, and fluoro-methylphenyl groups. Common reagents used in these reactions include ethyl acetate, phenylhydrazine, and fluoro-methylbenzene. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic routes and the availability of raw materials are critical factors in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-{8-ethoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations with high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-{8-ethoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{8-ethoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Chromeno-Pyrazole vs. Chromen-Pyrimidine Systems

The compound in Example 83 (2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) shares a chromen core but replaces the pyrazole with a pyrazolo-pyrimidine system .

Pyrazole-Acetamide Derivatives

The compound 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () lacks the chromene ring but retains the pyrazole-acetamide scaffold. The dichlorophenyl substituent introduces steric bulk and electron-withdrawing effects, contrasting with the target compound’s fluoro-methylphenyl group.

Substituent Effects

Compound Substituents Impact on Properties
Target Compound 8-Ethoxy, 3-oxo, 3-fluoro-4-methylphenyl Ethoxy enhances solubility; fluorine and methyl improve lipophilicity and metabolic stability .
Example 83 () 5-Fluoro, 3-(3-fluorophenyl), isopropoxy Fluorine atoms increase membrane permeability; isopropoxy may reduce polarity .
Compound 2,4-Dichlorophenyl, 1,5-dimethyl Chlorine atoms increase hydrophobicity but may raise toxicity concerns .

Physical and Crystallographic Properties

Property Target Compound Example 83 () Compound
Melting Point Not reported 302–304°C 473–475 K (~200–202°C)
Molecular Weight Estimated >550 g/mol 571.198.8 (M⁺+1) 414.26 g/mol
Hydrogen Bonding Likely N–H⋯O dimers Not reported R₂²(10) dimers via N–H⋯O
Dihedral Angles Expected lower torsion Not reported 48.45° (dichlorophenyl-pyrazole)

The target compound’s chromeno-pyrazole core likely reduces torsional strain compared to ’s non-fused pyrazole, enhancing planarity and crystal packing efficiency. Hydrogen-bonding motifs (e.g., R₂²(10) dimers in ) are critical for stability and solubility .

Pharmacological Implications

  • Fluorine Substituents : Both the target compound and Example 83 incorporate fluorine, which often improves bioavailability and target affinity by reducing metabolic degradation .
  • Methyl Groups : The 4-methyl group in the target compound may shield reactive sites from oxidation, a strategy seen in ’s 1,5-dimethylpyrazole .
  • Ethoxy vs. Isopropoxy : Ethoxy (target) offers a balance between solubility and steric effects, whereas isopropoxy (Example 83) may hinder solubility due to increased hydrophobicity .

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